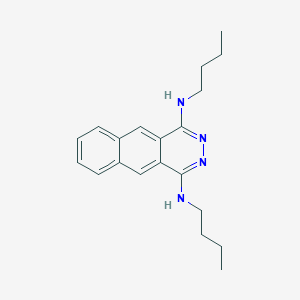

1,4-Bis(butylamino)benzo(g)phthalazine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

133825-72-6 |

|---|---|

Molekularformel |

C20H26N4 |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

1-N,4-N-dibutylbenzo[g]phthalazine-1,4-diamine |

InChI |

InChI=1S/C20H26N4/c1-3-5-11-21-19-17-13-15-9-7-8-10-16(15)14-18(17)20(24-23-19)22-12-6-4-2/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,23)(H,22,24) |

InChI-Schlüssel |

AOHBHDLQXFWDQZ-UHFFFAOYSA-N |

SMILES |

CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |

Kanonische SMILES |

CCCCNC1=NN=C(C2=CC3=CC=CC=C3C=C21)NCCCC |

Synonyme |

1,4-ABP 1,4-bis(butylamino)benzo(g)phthalazine |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Chemical Behavior Investigations of Benzo G Phthalazine Systems

Spectroscopic Methods for Structural Confirmation and Analysis of Benzo[g]phthalazines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. rsc.org For 1,4-Bis(butylamino)benzo(g)phthalazine, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the fused aromatic rings and the aliphatic butyl side chains. The integration of these signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (e.g., triplets, quartets) reveal adjacent proton relationships, confirming the connectivity of the butyl chains. Similarly, ¹³C NMR provides a count of the unique carbon atoms in the molecule, distinguishing between aromatic, aliphatic, and quaternary carbons.

Representative ¹H NMR Data for this compound This table is illustrative, showing expected chemical shift regions for the specified protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 9.0 | Multiplet |

| NH (amino) | 5.0 - 6.0 | Broad Singlet |

| N-CH₂ -CH₂-CH₂-CH₃ | 3.4 - 3.6 | Triplet |

| N-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 | Multiplet |

| N-CH₂-CH₂-CH₂ -CH₃ | 1.4 - 1.6 | Multiplet |

| N-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A notable feature would be the N-H stretching vibration of the secondary amine groups. Additionally, C-H stretching bands from both the aromatic rings and the aliphatic butyl chains would be prominent. The fingerprint region would contain a complex pattern of absorptions corresponding to C=C and C=N stretching vibrations within the heteroaromatic core. psu.edu

Representative IR Absorption Data for this compound This table is illustrative, showing expected absorption frequencies for key functional groups.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C / C=N | Stretch | 1500 - 1650 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, confirming its elemental composition. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular formula. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion, can offer additional structural confirmation, often showing characteristic losses of fragments from the butyl side chains. Techniques like Fast Atom Bombardment (FAB) mass spectrometry have been utilized for the analysis of related benzo[g]phthalazine (B3188949) structures. nih.gov

Representative Mass Spectrometry Data for this compound This table is illustrative, showing the expected molecular ion peak.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 348.23 |

| [M+H]⁺ | Protonated Molecular Ion | 349.24 |

Complexation Chemistry of 1,4-Bis(alkylamino)benzo[g]phthalazines

The nitrogen-rich framework of 1,4-bis(alkylamino)benzo[g]phthalazines makes them excellent candidates as ligands for coordination with metal ions. Their ability to chelate metals is of significant interest in the development of novel inorganic complexes.

Research has demonstrated that 1,4-bis(alkylamino)benzo[g]phthalazines are capable of forming dinuclear complexes with transition metal ions, specifically with Copper(II) (Cu(II)). nih.gov A dinuclear complex is a coordination compound containing two metal centers bridged by one or more ligands. The benzo[g]phthalazine core acts as a scaffold, positioning the two metal ions in proximity. The nitrogen atoms within the phthalazine (B143731) ring system serve as primary coordination sites for the Cu(II) ions.

The geometry and stability of the resulting metal complexes are highly dependent on the nature of the alkylamino side chains attached at the 1 and 4 positions. nih.gov The presence of additional electron-donor atoms within these side chains plays a crucial role in the final structure of the complex.

Conversely, if the potential electron-donor site in the side chain is an oxygen atom instead of a nitrogen atom, it does not participate in the coordination to the metal center. This results in a different complex geometry, specifically a tripodal dinuclear complex, where the side chains are not involved in binding the Cu(II) ions. nih.gov This demonstrates that the identity of the electron-donor atoms in the side chains is a critical determinant of the final complex geometry and coordination mode. nih.gov

Theoretical and Computational Chemistry of 1,4 Bis Butylamino Benzo G Phthalazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govaimspress.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. nih.gov For phthalazine (B143731) derivatives, DFT calculations at the B3LYP/6–31 + G(d) level of theory have been used to determine these orbital energies. nih.gov

For instance, in a study of various substituted phthalazine derivatives, the HOMO energies were found to range from -5.67 to -6.21 eV, while the LUMO energies ranged from -1.54 to -2.09 eV. This resulted in HOMO-LUMO energy gaps (ΔE) between 3.73 and 4.67 eV. nih.gov These values provide a reference range for the expected electronic properties of similar compounds like 1,4-Bis(butylamino)benzo(g)phthalazine.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Phthalazine Derivatives nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Phthalazine Derivative 1 | -5.89 | -1.87 | 4.02 |

| Phthalazine Derivative 2 | -6.21 | -1.54 | 4.67 |

| Phthalazine Derivative 3 | -5.67 | -1.94 | 3.73 |

Note: The data in this table is derived from studies on various substituted phthalazine derivatives and is presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential.

In studies of phthalazine derivatives, MEP maps are calculated to identify the reactive sites. For example, in 1H-indazolo[1,2-b]phthalazine-1,6,11(13H)-trione derivatives, DFT calculations at the B3LYP/6-311+G(d) level were used to generate MEP maps. researchgate.net These maps typically show the negative potential concentrated around the electronegative oxygen and nitrogen atoms of the phthalazine core, suggesting these are the primary sites for interaction with electrophiles. The hydrogen atoms of the amino groups, being electron-deficient, would be expected to show a positive electrostatic potential.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the ligand-receptor interaction. A more negative score generally implies a stronger binding. These simulations also identify key amino acid residues in the receptor's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

For example, in a study of phthalazine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), docking studies were performed to understand their mode of interaction. japsonline.com Similarly, docking analysis of phthalazinedione derivatives with the cyclooxygenase-2 (COX-2) active site revealed strong binding, with a MolDock Score of -130.726 kcal/mol, suggesting a high affinity for the target. usp-pl.com For novel phthalazine derivatives designed as anticancer agents targeting VEGFR-2, docking scores were compared to the standard drug sorafenib (B1663141) to evaluate their potential efficacy. wjpr.net

Beyond predicting binding affinity, molecular docking elucidates the specific binding pose of a ligand within the receptor's active site. This includes the three-dimensional arrangement of the ligand and the specific interactions it forms with the surrounding amino acids. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Docking studies on various phthalazine derivatives have successfully predicted their binding modes. For instance, the interaction of phthalazine derivatives with microbial enzymes was investigated to support their observed antimicrobial activity. ekb.egekb.eg In another study, the binding patterns of phthalazine derivatives with VEGFR-2 were determined to rationalize their anticancer activity. wjpr.net These studies typically reveal key hydrogen bonds between the nitrogen atoms of the phthalazine core or substituent groups and specific residues in the enzyme's active site, anchoring the ligand in a favorable conformation for inhibition.

Table 2: Representative Docking Scores and Key Interactions for Analogous Phthalazine Derivatives

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phthalazinediones usp-pl.com | COX-2 | -130.726 (MolDock Score) | Not Specified |

| Substituted Phthalazines japsonline.com | EGFR | Not Specified | Met793, Lys745, Asp855 |

Note: The data in this table is compiled from studies on various phthalazine derivatives and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, untested compounds.

In the context of phthalazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for their biological activity. japsonline.com These models generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For a series of phthalazine derivatives targeting EGFR, a 3D-QSAR study yielded statistically significant models. The CoMFA model showed a cross-validated coefficient (q²) of 0.736 and a non-cross-validated coefficient (r²) of 0.964, while the CoMSIA model gave a q² of 0.806 and an r² of 0.976. japsonline.com These high values indicate robust and predictive models. The information from the contour maps and the docking studies can then be used to design novel phthalazine derivatives with potentially enhanced potency. japsonline.com Similarly, QSAR models have been developed to predict the anti-inflammatory activity of phthalazinediones. nih.gov

Table 3: Statistical Parameters of a Representative 3D-QSAR Study on Phthalazine Derivatives as EGFR Inhibitors japsonline.com

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (Predictive) |

|---|---|---|---|

| CoMFA | 0.736 | 0.964 | 0.826 |

Note: This data is from a study on a specific series of phthalazine derivatives and illustrates the predictive power of QSAR models.

Predictive Modeling of Biological Activity Based on Molecular Descriptors

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. This computational technique aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by calculating a set of molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

For a compound like this compound, a QSAR model could potentially predict its efficacy as a DNA intercalator or its antiparasitic activity based on descriptors derived from its structure. However, a detailed search of the scientific literature did not yield any specific QSAR models or predictive studies focused on this compound. The development of such a model would require a dataset of structurally related benzo(g)phthalazine derivatives with corresponding experimentally determined biological activities.

Correlation of Physicochemical Parameters with Activity Profiles

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Key parameters such as hydrophobicity (logP), electronic distribution (dipole moment), and steric factors play a crucial role in how a molecule interacts with its biological target. For this compound, its planar aromatic core is suited for intercalation into the DNA double helix, while the butylamino side chains would influence its solubility, membrane permeability, and interactions within the DNA grooves.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their complexes. An MD simulation of this compound interacting with a DNA strand could provide atomic-level insights into the intercalation process. It could reveal the preferred binding orientation, the conformational changes in both the compound and the DNA upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.

Despite the potential of MD simulations to elucidate the mechanism of action of this compound, no specific studies employing this technique for this compound have been found in the public domain. Such simulations would be instrumental in understanding the dynamics of its interaction with DNA and could aid in the rational design of new intercalating agents.

Mechanistic Investigations of 1,4 Bis Butylamino Benzo G Phthalazine Biological Interactions

DNA Interaction Mechanisms

The planar tricyclic heteroaromatic core of 1,4-Bis(butylamino)benzo(g)phthalazine is a key structural feature that facilitates its interaction with nucleic acids. The nature of this interaction has been elucidated through various biophysical and biochemical studies, which point towards a mechanism involving insertion between the base pairs of the DNA double helix.

This compound, also referred to as ABP in some literature, is recognized as a DNA intercalating agent. psu.edu This mode of binding is characteristic of planar aromatic molecules that can insert themselves into the space between the base pairs of DNA. Studies on closely related analogues, such as the 1,4-bis(3-methoxypropylamino)benzo[g]phthalazine derivative, provide strong evidence for the intercalative binding model for this class of compounds. nih.gov

The interaction with calf thymus DNA has been investigated using UV-vis spectroscopy and NMR, with results that strongly support an intercalative binding mechanism. nih.gov A critical aspect of this interaction is the ability of the benzo[g]phthalazine (B3188949) nucleus to be protonated at physiological pH, a property that is influenced by the side chains attached to the core. psu.edunih.gov This ionization can enhance the binding affinity to the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the intercalated complex. psu.edu

Further evidence comes from studies on bifunctional analogues designed to interact with DNA more strongly. A derivative featuring two benzo[g]phthalazine units linked by a piperazine (B1678402) chain was shown to be a potent antitumor agent, with its enhanced activity attributed to DNA bisintercalation—where both aromatic systems intercalate at different sites on the DNA strand. This hypothesis is supported by DNA thermal melting experiments, which showed that the bifunctional compound induced a significantly larger increase in the DNA melting temperature (Tm) compared to its monofunctional counterpart, indicating a more stable DNA-drug complex. nih.gov

| Compound Class | Experimental Technique | Key Finding | Reference |

|---|---|---|---|

| 1,4-Bis(alkylamino)benzo[g]phthalazine | UV-vis Spectroscopy, NMR | Interaction with calf thymus DNA is consistent with an intercalative binding mode. | nih.gov |

| 1,4-Bis(butylamino)benzo[g]phthalazine (ABP) | Comparative Cellular Assays | Identified as a DNA intercalating agent. | psu.edu |

| Bifunctional benzo[g]phthalazine derivative | DNA Thermal Melting (Tm) | Nearly twofold linear rise in Tm compared to monofunctional analogue, supporting a DNA-bisintercalation hypothesis. | nih.gov |

The effect of this class of compounds on the topology of closed, circular DNA has been demonstrated using assays involving topoisomerase I. nih.gov In these experiments, the drug is allowed to bind to supercoiled plasmid DNA. The enzyme topoisomerase I is then added, which relaxes the DNA by introducing transient single-strand breaks. After the enzyme is removed, the degree of supercoiling in the DNA is assessed by gel electrophoresis. The presence of an intercalating agent alters the linking number of the DNA, and this change can be quantified. Such studies have confirmed that the binding of a 1,4-bis(alkylamino)benzo[g]phthalazine derivative affects the conformation of circular DNA, a finding consistent with the mechanism of intercalation. nih.gov

Enzyme Inhibition Profiling and Mechanistic Pathways

While the primary mechanism of action for this compound appears to be direct DNA intercalation, its interaction with enzymes, particularly those that process DNA, has also been investigated.

A comprehensive review of scientific literature did not yield specific studies or data on the inhibition of VEGFR-2, Aurora Kinase, or other protein kinases by this compound. Research on kinase inhibition in this chemical family has been focused on other phthalazine (B143731) derivatives.

The interaction of this compound with the DNA processing enzyme topoisomerase has been explored in comparative studies. A key distinction has been drawn between its mechanism and that of classical topoisomerase "poisons" like amsacrine (B1665488) (mAMSA). Topoisomerase poisons typically act by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to double-strand breaks and cell death.

In a study comparing this compound (ABP) with mAMSA in U-937 human promonocytic leukemia cells, a critical mechanistic difference was observed. psu.edu Using SDS/K+ DNA precipitation assays, which detect stabilized protein-DNA covalent complexes, it was found that mAMSA stimulated the formation of these complexes. In contrast, ABP did not stimulate the formation of protein-DNA covalent complexes under the same conditions. psu.edu This finding indicates that while this compound is a DNA intercalator, it does not function as a topoisomerase poison in the same manner as amsacrine. psu.edu Its cellular effects are therefore likely mediated primarily through the physical disruption of DNA structure and processes like replication and transcription, rather than through enzyme poisoning.

| Compound | Class | Stimulation of Protein-DNA Covalent Complexes | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Amsacrine (mAMSA) | DNA Intercalator / Topoisomerase II Poison | Yes | Stabilizes topoisomerase-DNA cleavable complex | psu.edu |

| This compound (ABP) | DNA Intercalator | No | Does not act as a topoisomerase poison | psu.edu |

Based on a review of the available scientific literature, there is no direct evidence or mechanistic study concerning the inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1) by the specific compound this compound. Research into PARP-1 inhibitors within this chemical class has been concentrated on other structural derivatives of phthalazine.

Iron Superoxide (B77818) Dismutase (Fe-SOD) Inhibition

Research has demonstrated that benzo[g]phthalazine derivatives can act as notable inhibitors of Iron Superoxide Dismutase (Fe-SOD). nih.gov This class of compounds, including this compound, has been evaluated for its effect on SOD activity. waocp.org Studies involving similar 1,4-bis(alkylamino)benzo[g]phthalazines have shown relevant results in the inhibition of SOD. waocp.org Specifically, investigations into derivatives functionalized with imidazole (B134444) rings highlighted noteworthy Fe-SOD inhibition, while the effect on human Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) was found to be negligible. nih.gov This selectivity suggests a specific interaction with the iron-containing isoform of the enzyme. The inhibition of Fe-SOD, an enzyme critical for mitigating oxidative stress by converting superoxide radicals into less harmful species, points to a mechanism that can disrupt cellular redox balance.

Aldose Reductase (AR) Inhibition

Investigations into the direct inhibitory effects of this compound on the aldose reductase (AR) enzyme have not been extensively reported in the reviewed scientific literature. While other phthalazine derivatives, such as Zopolrestat, have been examined as aldose reductase inhibitors, specific data detailing the interaction of this compound with AR are not available. nih.gov

Tyrosinase Inhibition Studies

There is a lack of specific research in the reviewed scientific literature concerning the direct inhibition of tyrosinase by this compound. While some studies have explored benzo[g]phthalazine ligands in the context of creating tyrosinase mimetics due to their ability to form dinuclear copper complexes, this involves mimicking the enzyme's oxidative function rather than inhibiting it.

Cellular Signaling Pathway Modulation

The primary mechanism by which this compound is understood to modulate cellular signaling pathways is through its interaction with DNA. The planar tricyclic heteroaromatic nucleus of the benzo[g]phthalazine structure allows it to function as a DNA intercalating agent. nih.gov This physical insertion between DNA base pairs can interfere with critical cellular processes such as DNA replication and transcription, thereby triggering various signaling cascades that can lead to cell cycle arrest and other cellular responses. nih.govnih.gov This interaction is a key modulating event that precedes and initiates subsequent effects on cell proliferation and viability.

Inducement of Apoptosis and Cell Cycle Perturbations

The effect of this compound, also referred to as ABP, on the cell cycle has been specifically studied in U-937 human promonocytic leukemia cells. nih.gov In these studies, ABP was shown to reduce cellular proliferation. nih.gov Unlike other DNA intercalating agents such as amsacrine (mAMSA), which induces a specific accumulation of cells in the G2 phase of the cell cycle, the inhibition caused by ABP was found to be non-phase-specific. nih.gov At a subcytotoxic concentration of 4 µM, ABP reduced proliferation to a similar extent as 0.1 µM mAMSA but did not cause a significant buildup of cells in any particular phase. nih.gov Furthermore, at these concentrations, the compound caused little cell mortality, suggesting that widespread induction of apoptosis is not its primary cytotoxic mechanism under these conditions. nih.gov

| Compound | Concentration | Effect on Proliferation | Cell Cycle Phase Specificity | Reference |

|---|---|---|---|---|

| This compound (ABP) | 4 µM | Reduced | Non-phase-specific inhibition | nih.gov |

| Amsacrine (mAMSA) | 0.1 µM | Reduced | Accumulation in G2 phase | nih.gov |

Tubulin Polymerization Inhibition

Based on a review of the available scientific literature, there are no specific studies demonstrating that this compound functions as an inhibitor of tubulin polymerization. This mechanism of action, which is characteristic of another class of anticancer agents, has not been associated with this particular compound.

Oxidative Stress Induction

The induction of oxidative stress is a plausible consequence of the biological activity of this compound, primarily stemming from its ability to inhibit Iron Superoxide Dismutase (Fe-SOD). nih.govwaocp.org Fe-SOD plays a crucial role in the cellular antioxidant defense system by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting this enzyme, this compound can lead to an accumulation of superoxide radicals. Elevated levels of this reactive oxygen species can overwhelm cellular antioxidant capacities, resulting in oxidative stress, which can cause damage to lipids, proteins, and DNA.

Structure Activity Relationship Sar Studies of Benzo G Phthalazine Derivatives

Impact of Substitution Patterns on Biological Activity and Selectivity

The substitution pattern on the benzo[g]phthalazine (B3188949) core plays a pivotal role in determining the biological efficacy and selectivity of its derivatives. Research into their trypanosomicidal activity has shown that the number and position of substituents are critical. For instance, in a series of imidazole- and pyrazole-based benzo[g]phthalazine derivatives studied for their effectiveness against Trypanosoma cruzi, monosubstituted derivatives were consistently more active and less toxic than their disubstituted counterparts. nih.gov This suggests that a single, strategically placed substituent may be optimal for interaction with the biological target, while the addition of a second group could introduce steric hindrance or unfavorable electronic interactions, thereby reducing activity. nih.gov This principle highlights a key aspect of the SAR for this class of compounds: a less-substituted core is often more effective, at least in the context of anti-parasitic applications. nih.gov

Role of Side Chain Modifications (e.g., Alkylamino, Pyrazolylamino) on Mechanistic Efficacy

Alkylamino Side Chains: The 1,4-bis(alkylamino)benzo[g]phthalazine framework is a key pharmacophore. The nature of the alkylamino side chains influences the molecule's ability to interact with biological targets like DNA and metal ions. For example, the tricyclic nucleus of 1,4-bis(alkylamino)benzo[g]phthalazine can be protonated at physiological pH, a property that is dependent on the nature of the side chains. nih.gov This ionization is crucial for its interaction with DNA, with studies supporting an intercalative binding model. nih.gov

Furthermore, these side chains are integral to the coordination of metal ions. A series of 1,4-bis(alkylamino)benzo[g]phthalazines demonstrated the ability to form dinuclear copper(II) complexes. nih.gov The geometry of these complexes, and consequently their biological activity as potential superoxide (B77818) dismutase (SOD) inhibitors, is dependent on the electron-donor sites within the side chains. nih.gov Compounds with sp3 or sp2 hybridized nitrogen atoms at the terminus of the alkylamino groups were found to be active participants in complexation and exhibited significant in vitro activity against Trypanosoma cruzi. nih.gov In contrast, substituting a terminal nitrogen with oxygen resulted in a different complex geometry where the side chains were not involved, leading to lower activity. nih.gov

Pyrazolylamino and Imidazolylamino Side Chains: The introduction of heterocyclic moieties like pyrazole (B372694) and imidazole (B134444) into the side chains has also been explored. Pyrazole-based benzo[g]phthalazine derivatives have demonstrated significant in vivo trypanosomicidal activity. nih.gov Similar to the substitution pattern on the core, monosubstituted pyrazole derivatives were found to be more effective than disubstituted analogs. nih.gov This indicates that the pyrazolylamino side chain is a favorable modification for enhancing antiparasitic efficacy. The specific linkage and orientation of the pyrazole ring relative to the benzo[g]phthalazine core are critical for optimizing target engagement.

Table 1: Effect of Side Chain Modification on Anti-Trypanosoma cruzi Activity

| Compound Type | Side Chain Feature | Observed Activity | Source(s) |

|---|---|---|---|

| 1,4-Bis(alkylamino)benzo[g]phthalazines | Terminal sp3 or sp2 nitrogens | Relevant antiparasitic activity | nih.gov |

| 1,4-Bis(alkyloxy)benzo[g]phthalazines | Terminal oxygen atoms | Reduced antiparasitic activity | nih.gov |

| Pyrazole-based benzo[g]phthalazines | Monosubstituted pyrazolylamino | More effective than disubstituted | nih.gov |

Correlation between Molecular Rigidity and Pharmacological Response

Molecular rigidity and conformational flexibility are critical parameters in drug design. The pharmacological response of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the binding site of its biological target. For derivatives of the related benzo[g]pyridazino[1,2-b]phthalazine-6,13-dione system, the geometry is strongly influenced by the substitution pattern. psu.edu Substitution at certain positions can freeze the conformational equilibrium, forcing the terminal tetrahydropyridazine ring into a fixed shape, such as a distorted half-chair or a boat-like geometry. psu.edu This conformational locking can be advantageous if the resulting shape is the bioactive one, as it reduces the entropic penalty of binding. However, if the locked conformation is not optimal for the target, a decrease in activity would be expected. Therefore, a delicate balance between rigidity and flexibility is often required for an optimal pharmacological response.

Rational Design Principles for Enhanced Target Binding and Specificity

The rational design of potent and specific benzo[g]phthalazine derivatives is guided by established SAR principles. Key strategies are derived from an understanding of the pharmacophoric features required for activity. For related phthalazine-based inhibitors of targets like VEGFR-2, design principles include:

A Flat Heteroaromatic Core: The benzo[g]phthalazine system serves as the core scaffold that can occupy specific domains in a target protein, such as the ATP binding site in kinases. nih.gov

Hydrogen Bond Donors and Acceptors: Introducing functional groups capable of forming hydrogen bonds is crucial. For example, spacers containing amide or urea (B33335) functionalities can interact with key amino acid residues like glutamic acid and aspartic acid in a kinase hinge region. nih.gov

Hydrophobic Side Chains: Appending hydrophobic moieties that can fit into allosteric hydrophobic pockets of the target protein can significantly enhance binding affinity and selectivity. nih.govnih.gov

Optimized Substitution: As seen in trypanocidal agents, employing a monosubstitution pattern on the core may be more effective than disubstitution, avoiding steric clashes and improving the binding profile. nih.gov

Side Chain Functionality: Incorporating specific side chains, such as alkylamino or pyrazolylamino groups, can be used to target specific mechanisms like DNA intercalation or enzyme inhibition. nih.govnih.govnih.gov

By integrating these principles, new derivatives can be designed with a higher probability of potent and selective biological activity.

Table 2: Design Principles for Phthalazine-Based Inhibitors

| Design Principle | Structural Feature | Rationale for Target Binding | Source(s) |

|---|---|---|---|

| Core Scaffold | Flat heteroaromatic ring (e.g., Phthalazine) | Occupies ATP binding domain | nih.gov |

| Hinge Binding | Spacer with H-bond acceptors/donors (e.g., urea, amide) | Interacts with key amino acids (Glu, Asp) | nih.gov |

| Hydrophobic Interaction | Terminal hydrophobic moiety | Fits into allosteric hydrophobic pocket | nih.gov |

Comparative SAR Analysis with Other Benzodiazine Heterocycles

Benzodiazines are a broad class of heterocyclic compounds that include phthalazines, quinoxalines, quinazolines, and cinnolines. A comparative analysis with other well-studied benzodiazines, such as benzodiazepines, can provide further SAR insights.

Benzodiazepines: This class of compounds, known for its anxiolytic and anticonvulsant properties, has been extensively studied. chemisgroup.us Key SAR features for classical 1,4-benzodiazepines include:

An electron-withdrawing group at position 7 of the fused benzene (B151609) ring is generally required for high activity. slideshare.net

Substituents at positions 6, 8, and 9 typically decrease activity.

A phenyl group at position 5 is often favorable for activity.

The seven-membered diazepine (B8756704) ring is essential for affinity towards the benzodiazepine (B76468) binding site on the GABA-A receptor. academicjournals.org

Comparison with Benzo[g]phthalazines: While benzodiazepines have a seven-membered diazepine ring fused to a benzene ring, benzo[g]phthalazines have a six-membered pyridazine (B1198779) ring fused to a naphthalene-like system. Despite these structural differences, some general principles overlap. For both classes, the nature and position of substituents on the fused aromatic rings are critical determinants of biological activity. However, the specific requirements differ due to the distinct core structures and biological targets. For instance, while an electron-withdrawing group at a specific position is crucial for benzodiazepine activity, the SAR for benzo[g]phthalazines appears more focused on the number of substituents (monosubstituted being preferred) and the nature of the side chains at the 1 and 4 positions. nih.gov This comparative analysis underscores that while broad chemical principles apply, the specific SAR for each benzodiazine subclass is unique and must be determined empirically for each biological target.

Research Applications and Future Directions for 1,4 Bis Butylamino Benzo G Phthalazine Analogs

Exploration of Diverse Therapeutic Avenues Based on Mechanistic Insights

The unique chemical architecture of benzo[g]phthalazine (B3188949) analogs, characterized by a planar aromatic system capable of DNA intercalation and multiple sites for substitution, allows for the fine-tuning of their pharmacodynamic and pharmacokinetic properties. This has led to investigations across a wide range of potential therapeutic uses.

Development of Novel Anticancer Research Leads

The development of novel anticancer agents is a primary focus for research into benzo[g]phthalazine and related phthalazine (B143731) analogs. Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation and survival.

One of the key anticancer mechanisms for this class of compounds is their interaction with DNA. The planar tricyclic nucleus of 1,4-bis(alkylamino)benzo[g]phthalazine derivatives allows them to act as DNA intercalating agents. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Studies on the 3-methoxypropyl derivative of 1,4-bis(alkylamino)benzo[g]phthalazine have shown that it binds to calf thymus DNA, supporting an intercalative binding model and highlighting its potential for anticancer drug development. More complex hybrids, such as 1,2-bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazines, have been designed to possess dual functions, including DNA interstrand cross-linking and antiangiogenesis activities. nih.gov One such compound with a dimethylamine (B145610) substitution demonstrated broad-spectrum anticancer activity against human small cell lung cancer (H526), squamous lung cancer (H520), and renal cancer (786-O) cell lines in murine models. nih.gov

Another significant avenue of anticancer research for phthalazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several 1,4-disubstituted phthalazine derivatives have been identified as potent inhibitors of VEGFR-2. For example, certain 1-piperazinyl-4-benzylphthalazine derivatives have shown potent activity against pancreatic ductal adenocarcinoma cell lines that overexpress CDK1.

The table below summarizes the cytotoxic activity of selected phthalazine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported Activity (IC50) | Mechanism of Action |

| 1,4-Disubstituted Phthalazines | Compounds 7a-7e, 7j, 7i | MDA-MB-231 (Breast) | 0.84 nM - 3.79 µM | Not specified |

| 1-Piperazinyl-4-benzylphthalazines | 8g, 10d, 10h | MDA-PATC53, PL45 (Pancreatic) | 0.51 - 1.14 µM | CDK1 Inhibition |

| Phthalazine-based hydrazides | 12d | MDA-MB-231 (Breast) | 0.57 µM | EGFR Inhibition |

| Phthalazine-dithiocarbamates | 12b | HCT-116 (Colon) | 0.32 µM | VEGFR2 Inhibition |

Antiparasitic Research in Neglected Tropical Diseases

Neglected tropical diseases (NTDs), such as Chagas disease caused by the parasite Trypanosoma cruzi, represent a significant global health burden. Benzo[g]phthalazine analogs have shown considerable promise as novel antiparasitic agents. The primary mechanism identified for their trypanocidal activity is the inhibition of a crucial parasite enzyme, iron superoxide (B77818) dismutase (Fe-SOD). This enzyme is vital for protecting the parasite from oxidative stress.

Research has demonstrated that a series of 1,4-bis(alkylamino)benzo[g]phthalazines exhibit potent and selective activity against T. cruzi. nih.gov These compounds, particularly those containing imidazole (B134444) rings or specific alkylamino side chains, show remarkable in vitro activity against the epimastigote and amastigote forms of the parasite while displaying low toxicity to mammalian Vero cells. nih.gov The inhibition of Fe-SOD by these compounds disrupts the parasite's antioxidant defense system, leading to its death. Notably, these agents show negligible effect on human Copper/Zinc SOD (Cu/Zn-SOD), indicating a selective mechanism of action that could translate to a better safety profile.

The table below presents the antiparasitic activity of representative 1,4-bis(alkylamino)benzo[g]phthalazine derivatives.

| Compound | Parasite | Form | Activity Metric (IC50) | Target/Mechanism |

| Imidazole-containing benzo[g]phthalazine 2 | Trypanosoma cruzi | Epimastigotes | "Remarkable" | Fe-SOD Inhibition |

| Benzo[g]phthalazine 1 (with sp3 N) | Trypanosoma cruzi | Epimastigotes, Amastigotes | "Relevant" | Fe-SOD Inhibition |

| Benzo[g]phthalazine 2 (with sp2 N) | Trypanosoma cruzi | Epimastigotes, Amastigotes | "Relevant" | Fe-SOD Inhibition |

Antimicrobial Research Perspectives

The rise of antimicrobial resistance has created an urgent need for new classes of antibacterial and antifungal drugs. The phthalazine and benzo[g]phthalazine scaffolds have been identified as having potential in this area. While research into 1,4-Bis(butylamino)benzo(g)phthalazine itself for antimicrobial applications is not extensively detailed, the broader class of phthalazine derivatives has been evaluated against various microbial strains.

Anti-inflammatory Research Potential

Chronic inflammation is a key factor in numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Phthalazine derivatives have been investigated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway.

A novel series of 6-phenoxy- researchgate.netosf.ioderpharmachemica.comtriazolo[3,4-a]phthalazine-3-carboxamide derivatives were synthesized as potent anti-inflammatory agents that act as inhibitors of NF-κB activation by targeting tumor necrosis factor (TNF-α). In vivo evaluations showed that specific compounds in this series exhibited excellent anti-inflammatory activity, comparable in efficacy to the standard drug indomethacin. Other studies on phthalazinediones have also pointed to their potential as cyclooxygenase-2 (COX-2) inhibitors, a well-established target for anti-inflammatory drugs.

Research into Other Potential Biological Modulators (e.g., Anticonvulsant, Antidiabetic, Antioxidant)

The structural versatility of the phthalazine scaffold has prompted research into a variety of other biological activities.

Anticonvulsant Activity : Certain phthalazine analogs have been explored for their potential to treat seizure disorders. For example, 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have been identified as a class of benzodiazepine (B76468) receptor ligands, demonstrating anticonvulsant activity in animal models. nih.gov One compound from this series was effective in the pentylenetetrazole-induced seizure test in mice. nih.gov

Antidiabetic Potential : Phthalazine derivatives have been investigated for their role in managing diabetes and its complications. The phthalazinone derivative Zopolrestat, for instance, acts as an aldose reductase inhibitor and has been studied for its potential to prevent diabetic complications like retinopathy and neuropathy. nih.govnih.gov This suggests that the phthalazine scaffold could be a starting point for developing new antidiabetic agents. sci-hub.seksu.edu.sa

Antioxidant Activity : Oxidative stress is implicated in a wide range of diseases. Several studies have focused on the antioxidant potential of phthalazine derivatives. researchgate.netosf.io Phthalazine hydrazone derivatives, for example, have been studied for their ability to scavenge free radicals. researchgate.net The antioxidant capacity is often linked to the molecule's electronic properties and its ability to donate electrons to reactive oxygen species. researchgate.net In vitro screening of various newly synthesized phthalazines using the ABTS assay confirmed that certain compounds exhibit potent antioxidant activity. researchgate.netderpharmachemica.com

Advanced Computational Design and Screening Strategies for Novel Derivatives

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For phthalazine and benzo[g]phthalazine analogs, these in silico techniques are crucial for designing derivatives with enhanced potency and selectivity for specific biological targets.

Molecular Docking : This technique is widely used to predict the binding orientation and affinity of a small molecule to its target protein. For phthalazine derivatives, docking studies have been instrumental in understanding their interactions with kinase active sites, such as VEGFR-2 and EGFR. These studies help elucidate how modifications to the phthalazine core affect binding, for example, by identifying key hydrogen bonds and hydrophobic interactions with amino acid residues in the target's binding pocket. This information guides the rational design of new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phthalazine derivatives, both 2D- and 3D-QSAR models have been developed. These models can correlate physicochemical properties (like steric, electrostatic, and hydrophobic fields in 3D-QSAR) with activities such as anticancer potency. The resulting contour maps provide visual cues on which parts of the molecule can be modified to enhance activity, for instance, by adding bulky groups or hydrogen bond donors/acceptors at specific positions.

Virtual Screening : This computational approach involves screening large libraries of chemical compounds against a specific drug target to identify potential hits. Using the phthalazine scaffold as a template, virtual screening can rapidly identify novel derivatives from vast databases that are predicted to have high binding affinity for a target of interest, such as parasitic enzymes or protein kinases.

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. These models help to weed out compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. For new phthalazine analogs, ADMET prediction ensures that designed compounds have drug-like properties, such as good oral bioavailability and a low probability of toxicity.

These computational strategies, often used in combination, provide a powerful platform for the rational design of next-generation this compound analogs, optimizing their therapeutic potential while minimizing undesirable properties.

Innovative Synthetic Approaches for Expanding Structural Diversity and Accessibility

The therapeutic potential of this compound analogs is directly linked to the chemical diversity that can be achieved through synthesis. While classical methods, such as the nucleophilic substitution of 1,4-dichlorobenzo[g]phthalazine (B3350825) with amines, remain fundamental, researchers are increasingly adopting innovative strategies to access a wider range of structurally complex and diverse molecules. nih.govmdpi.com These advanced methods aim to improve efficiency, yield, and the ability to introduce novel functionalities.

One-step protocols, such as those employing Diels-Alder reactions, represent a significant advancement. For instance, the reaction of benzo- or naphtho-oxabicyclic alkenes with 3,6-diaryl-1,2,4,5-tetrazines can lead to the efficient formation of the core benzo[g]phthalazine ring system in a single step, followed by aromatization. researchgate.net This approach streamlines the synthetic process, avoiding multiple intermediate steps.

Multi-component reactions (MCRs) are also gaining traction for their efficiency and atom economy. Green protocols, such as the one-pot, three-component condensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide, have been developed to synthesize fused phthalazine systems like 2H-indazolo[1,2-b]phthalazine-triones, often using reusable solid acid catalysts under solvent-free conditions. longdom.org

Furthermore, modern catalytic systems are being employed to facilitate previously challenging transformations. Palladium-catalyzed carbonylation of o-bromo benzaldehyde (B42025) with phenyl hydrazine, using molybdenum hexacarbonyl as a carbon source, provides a novel route to the phthalazine core under microwave irradiation, which can accelerate reaction times. sci-hub.se The use of solid-state organic reactions and specialized catalysts like diatomite-SO₃H further highlights the move towards more efficient and environmentally friendly synthetic methodologies. sci-hub.seresearchgate.net

These innovative synthetic routes are crucial for building extensive libraries of benzo(g)phthalazine analogs. By enabling the introduction of a wide variety of substituents at different positions on the scaffold, chemists can systematically explore the structure-activity relationships (SAR) needed to optimize biological efficacy.

Table 1: Comparison of Synthetic Methodologies for Phthalazine Scaffolds

| Methodology | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Classical Nucleophilic Substitution | Reaction of 1,4-dihalogenophthalazines with nucleophiles (e.g., amines, thiols). | Straightforward, reliable for simple substitutions. | mdpi.com, nih.gov |

| Diels-Alder Reaction | One-step cycloaddition/aromatization from oxabicyclic alkenes and tetrazines. | High efficiency, rapid construction of the core ring system. | researchgate.net |

| Multi-Component Reactions (MCRs) | One-pot reaction of three or more starting materials to form a complex product. | High atom economy, operational simplicity, reduced waste. | longdom.org |

| Catalytic Carbonylation | Palladium-catalyzed reaction of halo-benzaldehydes with hydrazines. | Novel route to the core, can be accelerated by microwave irradiation. | sci-hub.se |

| Green Chemistry Approaches | Use of solid-state reactions, solid acid catalysts, or solvent-free conditions. | Environmentally friendly, often faster with easier purification. | sci-hub.se, researchgate.net |

Exploration of Hybrid Structures and Co-opting Privileged Scaffolds for Enhanced Biological Effects

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. nih.gov The phthalazine core is recognized as such a scaffold, found in numerous bioactive compounds and clinically approved drugs. researchgate.netmdpi.comresearchgate.net A powerful strategy in modern drug design is to leverage this inherent versatility by creating hybrid molecules. This involves conjugating the benzo(g)phthalazine core with other known pharmacophores or privileged structures to generate novel compounds with potentially synergistic or multi-target activities.

A notable example is the development of 1,2-Bis(hydroxymethyl)benzo[g]pyrrolo[2,1-a]phthalazine hybrids. acs.orgnih.gov These molecules were rationally designed by conjugating a phthalazine pharmacophore, known for antiangiogenic properties, with a bis(hydroxymethyl)pyrrole moiety, which imparts DNA cross-linking capabilities. The resulting hybrids successfully retained both functions, creating a dual-action agent from a single molecule. acs.orgnih.gov

Similarly, researchers have created hybrid compounds containing both a phthalazin-1(2H)-imine and a 4,5-dihydro-1H-imidazole core—another privileged scaffold. mdpi.comdntb.gov.ua This approach aims to combine the distinct biological profiles of each heterocyclic system. Other strategies involve linking the phthalazine core to various functional motifs to target specific enzymes or receptors. These include:

Biarylureas and Amides: To mimic the binding mode of known kinase inhibitors. tandfonline.combohrium.com

Piperazine (B1678402) Moieties: Commonly used in medicinal chemistry to improve pharmacokinetic properties and provide an additional point for interaction with biological targets. tandfonline.comresearchgate.net

Fused Heterocycles: Creating systems like triazolo[3,4-a]phthalazine to explore new chemical space and lock the conformation of substituents. nih.gov

Amino Acids and Peptides: To potentially improve selectivity or cellular uptake. researchgate.net

The rationale behind creating these hybrid structures is to combine the functionalities of different molecular classes, which can lead to enhanced potency, improved selectivity, or the ability to overcome drug resistance mechanisms by acting on multiple pathways simultaneously.

Table 2: Examples of Benzo(g)phthalazine-Based Hybrid Structures

| Hybrid Structure Type | Conjugated Pharmacophore/Scaffold | Design Rationale | Target/Activity | Reference(s) |

|---|---|---|---|---|

| Benzo[g]pyrrolo[2,1-a]phthalazine | Bis(hydroxymethyl)pyrrole | Combine antiangiogenic and DNA-damaging effects. | Angiogenesis Inhibition & DNA Cross-linking | acs.org, nih.gov |

| Phthalazin-imine Hybrids | 4,5-Dihydro-1H-imidazole | Merge two privileged scaffolds to explore novel bioactivity. | Anticancer, RAGE Inhibition | mdpi.com, dntb.gov.ua |

| 1-Anilinophthalazines | Biarylurea/Biarylamide | Mimic known kinase inhibitor binding motifs. | VEGFR-2 Inhibition | tandfonline.com, bohrium.com |

| Fused Triazolophthalazines | 1,2,4-Triazole | Create rigid, fused heterocyclic systems for targeted interactions. | VEGFR-2 Inhibition | nih.gov |

Development of Highly Targeted Agents Through Deepened Mechanistic Understanding

The progression from broadly cytotoxic compounds to highly targeted agents depends on a detailed understanding of their molecular mechanism of action. For benzo(g)phthalazine analogs, research has identified several key biological targets and pathways, which guides the rational design of next-generation compounds with improved specificity and efficacy.

A predominant target for many phthalazine and benzo(g)phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net VEGFR-2 is a tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Several potent phthalazine-based inhibitors have been developed based on the bioisosteric modification of known VEGFR-2 inhibitors like sorafenib (B1663141) and vatalanib. nih.govnih.gov Molecular docking studies have been instrumental in this process, providing insights into how these molecules fit into the ATP-binding pocket of the enzyme and which interactions are key for potent inhibition. nih.govnih.gov This allows for the precise design of substituents on the phthalazine core to maximize binding affinity and selectivity.

Beyond kinase inhibition, other mechanisms have been elucidated. As mentioned, certain benzo[g]pyrrolo[2,1-a]phthalazine hybrids are designed to act as DNA cross-linking agents, a mechanism distinct from kinase inhibition that directly induces cancer cell death. acs.orgnih.gov Another important target for this class of compounds is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. sci-hub.seosf.io PARP inhibitors have shown significant success in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.

The downstream effects of target engagement often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govbohrium.com For example, studies have shown that potent VEGFR-2 inhibitors can arrest the cell cycle at the S-phase boundary and trigger a cascade of events leading to apoptosis, as evidenced by an increase in markers like cleaved caspase-3. tandfonline.combohrium.com A deeper understanding of these specific cellular responses allows for the development of agents that can be used either as standalone therapies or in combination with other drugs that target complementary pathways. This mechanistic knowledge is paramount for translating the chemical diversity of benzo(g)phthalazine analogs into precisely targeted and effective therapeutic agents.

Table 3: Biological Targets and Mechanisms of Phthalazine Analogs

| Molecular Target | Mechanism of Action | Therapeutic Rationale | Example Compound Class | Reference(s) |

|---|---|---|---|---|

| VEGFR-2 | Inhibition of tyrosine kinase activity. | Antiangiogenic; blocks tumor blood supply. | 1-Anilinophthalazines, Triazolophthalazines | nih.gov, researchgate.net, nih.gov |

| DNA | Inter- and intra-strand cross-linking. | Direct cytotoxicity, induction of DNA damage response. | Benzo[g]pyrrolo[2,1-a]phthalazine hybrids | acs.org, nih.gov |

| PARP | Inhibition of DNA repair enzyme. | Synthetic lethality in cancers with DNA repair defects (e.g., BRCA mutations). | Phthalazinone derivatives | sci-hub.se, osf.io |

| Aurora Kinases | Inhibition of mitotic kinases. | Disruption of cell division, leading to cell death. | Phthalazin-imine derivatives | mdpi.com |

| Topoisomerase IIβ | Inhibition of DNA replication/repair enzyme. | Induction of DNA breaks and apoptosis. | Benzo[g]quinoxaline derivatives | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 1,4-Bis(butylamino)benzo[g]phthalazine, and how can reaction selectivity be controlled?

The synthesis involves nitrogen cyclization strategies (5-exo or 6-endo pathways) using precursors like isoindoline-1,3-dione or furopyrazine-dione with hydrazine. Selectivity between kinetic (5-exo) and thermodynamic (6-endo) pathways is achieved by adjusting reaction conditions (e.g., temperature, solvent polarity). Vilsmeier amidination derivatization can confirm structural divergence between intermediates like N-aminophthalimides and phthalazine-diones .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1,4-Bis(butylamino)benzo[g]phthalazine and its intermediates?

Key methods include:

- UV-vis and NMR spectroscopy to probe electronic transitions and tautomerization (e.g., N-aminophthalimide to diazinone under acetic acid) .

- TLC and flash column chromatography for monitoring reaction progress and purifying intermediates (e.g., using CHCl₃/CH₃OH or EtOAc/petroleum ether gradients) .

- X-ray crystallography for resolving ambiguities in tautomeric forms or coordination geometries in metal complexes .

Advanced Research Questions

Q. How does 1,4-Bis(butylamino)benzo[g]phthalazine interact with DNA, and what experimental approaches validate its intercalative binding?

The tricyclic core intercalates into DNA, as shown by:

- UV-vis hypochromicity and bathochromic shifts in λmax upon DNA binding.

- Topoisomerase-I relaxation assays with gel electrophoresis to analyze changes in DNA supercoiling.

- NMR titration experiments to map binding sites and confirm planar stacking within the DNA helix .

Q. What methodologies are employed to evaluate the pharmacological potential of phthalazine derivatives, such as anticancer or anti-inflammatory activity?

- EGFR inhibition assays (e.g., kinase activity measurements) for anticancer screening .

- In vivo inflammatory models (e.g., carrageenan-induced edema) and rheumatoid index scoring to compare efficacy against reference drugs like piroxicam .

- Cell viability assays (e.g., against HT29 or T47D tumor lines) for metal-complexed derivatives .

Q. How do coordination chemistry and metal complexation enhance the functional properties of phthalazine derivatives?

Phthalazine acts as a bidentate ligand, forming complexes with Cu(II), Ir(III), or uranyl ions. These complexes exhibit:

- Antitumor activity via DNA interaction or reactive oxygen species (ROS) generation.

- OLED applications due to sp²-hybridized nitrogen atoms enabling phosphorescence in iridium complexes.

- Tunable metal-metal distances (2.55–4.05 Å) in dinuclear complexes for catalytic or magnetic studies .

Q. What experimental strategies resolve contradictions in cyclization pathway outcomes (e.g., 5-exo vs. 6-endo) during synthesis?

- Control experiments under varied conditions (e.g., solvent polarity, temperature) to isolate kinetic vs. thermodynamic products.

- Computational modeling (DFT) to compare activation energies of competing pathways.

- Derivatization probes like Vilsmeier reagents to distinguish between N-aminophthalimide and phthalazine-dione products .

Q. How do solvent polarity and pH influence the tautomerization and stability of 1,4-Bis(butylamino)benzo[g]phthalazine?

- Acetic acid-mediated tautomerization shifts equilibrium toward diazinone forms, validated by NMR.

- Solubility studies in DMSO, acetonitrile, or chloroform inform formulation strategies. Stability is pH-dependent, with protonation at physiological pH enhancing DNA affinity .

Methodological Considerations

- Data Interpretation : Address conflicting results (e.g., cyclization selectivity) by cross-validating with multiple techniques (e.g., HPLC, mass spectrometry).

- Biological Assays : Use orthogonal models (in vitro + in vivo) to confirm pharmacological mechanisms and minimize false positives.

- Metal Complex Design : Prioritize ligands with flexible donor sites (e.g., BDPTZ) to accommodate diverse metal ions and applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.